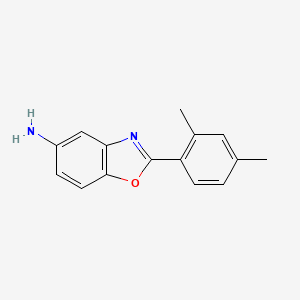

2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine

Description

2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine (CAS: 313527-49-0) is a benzoxazole derivative characterized by a fused benzene-oxazole core substituted with a 2,4-dimethylphenyl group at position 2 and an amine group at position 3. This compound has been explored in antidepressant studies, where derivatives demonstrated efficacy surpassing imipramine in rodent models .

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-5-12(10(2)7-9)15-17-13-8-11(16)4-6-14(13)18-15/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOCJCMJGZYXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine typically involves the condensation of 2,4-dimethylaniline with salicylaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzoxazole ring to a benzoxazoline ring.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine exhibits promising biological activities, making it a candidate for drug development.

- Antimicrobial Activity : Studies have demonstrated that derivatives of benzoxazole can show antimicrobial properties against various bacterial strains. For instance, similar compounds have been tested against Escherichia coli and Bacillus subtilis, with varying degrees of effectiveness noted in minimal inhibitory concentration assays.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that benzoxazole derivatives can induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting potential therapeutic applications in oncology .

Biological Studies

The interaction of 2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine with biological molecules is a key area of investigation. The compound's ability to bind to specific enzymes or receptors can modulate biochemical pathways involved in cancer progression and microbial resistance .

Material Science

In addition to its biological applications, this compound is explored for its potential use in developing new materials with specific electronic properties. Its unique structure may allow it to serve as a building block for synthesizing more complex organic molecules and materials.

Antimicrobial Activity Study

A study examined the antimicrobial efficacy of various benzoxazole derivatives, including 2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria while showing low cytotoxicity in therapeutic concentrations. This suggests potential for developing new antibacterial agents targeting resistant strains .

Cytotoxicity Evaluation

Another research focused on evaluating the cytotoxic effects of benzoxazole derivatives on cancer cell lines. The findings revealed that these compounds could effectively induce cell death in MCF-7 and A549 cells through apoptosis mechanisms. This supports their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Table 2: Core Heterocycle Comparisons

Key Findings :

- Benzoxazole vs. Thiazole : Thiazole derivatives (e.g., (2,4-dimethylphenyl)thiazol-2-amine) often exhibit enhanced metabolic stability due to sulfur’s resistance to oxidation, making them suitable for anticancer applications .

Functional Group Additions

Table 3: Impact of Additional Functional Groups

Observations :

- Thioether Linkages : Thioether-containing analogs (e.g., 3-(3,4-dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine) may improve metal-binding capacity, relevant for enzyme inhibition .

Biological Activity

2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, recognized for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine is C13H12N2O. The compound consists of a benzoxazole ring fused with a 2,4-dimethylphenyl group and an amine functional group at the 5-position of the benzoxazole. This structure is critical in determining its chemical behavior and biological activity.

Anticancer Properties

Research indicates that 2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine exhibits significant anticancer activity. It has been studied for its potential to inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Viability Assays : In vitro studies have shown that this compound can reduce cell viability in human breast cancer cell lines (e.g., MCF-7) when tested at concentrations ranging from 100 μg/mL to 1.25 μg/mL. The IC50 values were determined using the MTT assay, indicating the compound's effectiveness in inhibiting cancer cell growth .

- Mechanism of Action : The compound may interact with specific molecular targets within cells, influencing pathways related to apoptosis (programmed cell death) and cellular signaling involved in cancer progression. Its ability to modulate enzyme activity is crucial for its anticancer effects .

Antimicrobial Properties

In addition to its anticancer potential, 2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine has been evaluated for antimicrobial activity:

- Microbial Resistance : Studies suggest that the compound may possess properties that help combat microbial resistance by inhibiting bacterial growth through mechanisms that are yet to be fully elucidated .

Case Studies and Experimental Data

A summary of key studies focusing on the biological activity of 2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine is presented below:

The mechanism by which 2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine exerts its biological effects involves:

- Binding to Enzymes/Receptors : The compound can bind to specific enzymes or receptors within cells, leading to modulation of their activity.

- Influencing Biochemical Pathways : It affects pathways related to cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment .

- Inhibition of Cell Proliferation : By targeting specific molecular interactions, it may inhibit the growth of cancer cells and reduce microbial viability.

Future Research Directions

Despite promising findings regarding the biological activity of 2-(2,4-Dimethylphenyl)-1,3-benzoxazol-5-amine, further research is necessary to:

- Elucidate the precise molecular targets and pathways involved in its action.

- Conduct more extensive in vivo studies to confirm its efficacy and safety profile.

- Explore potential modifications to enhance its biological activity or reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.